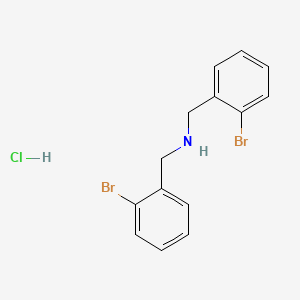

Bis(2-bromobenzyl)amine hydrochloride

Description

Historical Context of Substituted Benzylamine (B48309) Derivatives in Organic Synthesis

The journey of substituted benzylamine derivatives in organic synthesis is a rich narrative that parallels the advancement of organic chemistry itself. Benzylamine, a simple yet versatile precursor, has been a fundamental building block for decades. wikipedia.orgdrugbank.com Its derivatives, functionalized on the aromatic ring or the nitrogen atom, have played pivotal roles in the construction of complex molecular architectures. wikipedia.orgdrugbank.com Historically, the synthesis of these derivatives often involved direct reactions of benzyl (B1604629) halides with amines or the reduction of benzonitriles and amides. These methods laid the groundwork for accessing a wide spectrum of substituted benzylamines, which found early applications in the development of pharmaceuticals and agrochemicals. The introduction of halogen substituents, such as bromine, onto the benzylamine framework significantly expanded their synthetic utility, providing reactive handles for cross-coupling reactions and other transformations.

Contemporary Significance of Dibrominated Benzyl Amine Hydrochlorides in Chemical Research

In modern chemical research, dibrominated benzyl amine hydrochlorides have emerged as valuable intermediates. The presence of two bromine atoms on the benzyl rings enhances their utility as bifunctional reagents, allowing for the construction of macrocycles and other complex polycyclic systems. The hydrochloride salt form of these amines offers several advantages, including increased stability, improved handling characteristics as a solid, and enhanced solubility in certain solvent systems. nih.govgoogle.com Researchers are increasingly exploring these compounds as scaffolds for creating new molecular entities with potential applications in materials science and medicinal chemistry. The strategic placement of the bromine atoms, as in the case of Bis(2-bromobenzyl)amine hydrochloride, can influence the conformational properties of the molecule and its subsequent reactivity in synthetic transformations.

Overview of Research Trajectories for this compound

Current research involving this compound is primarily centered on its role as a versatile building block in organic synthesis. Investigators are exploring its use in the preparation of novel heterocyclic compounds and as a precursor to more complex molecular frameworks through reactions that leverage the reactivity of the secondary amine and the two bromo-substituents. While specific, in-depth studies on this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential research avenues in the development of new ligands for catalysis and as a fragment in the design of bioactive molecules. The ongoing interest in substituted benzylamines as a class ensures that compounds like this compound will continue to be investigated for their synthetic potential. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMULHDKALNZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639953 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336615-45-3 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound can be inferred from established methods for preparing secondary amines and their salts. A common approach involves the reaction of two equivalents of a 2-bromobenzyl halide, such as 2-bromobenzyl bromide, with one equivalent of ammonia. This initial reaction would likely form the free base, Bis(2-bromobenzyl)amine. Subsequent treatment of the crude amine with hydrochloric acid would then yield the desired hydrochloride salt. google.com

Alternatively, a reductive amination pathway could be employed. This would involve the reaction of 2-bromobenzaldehyde (B122850) with 2-bromobenzylamine (B1296416) in the presence of a reducing agent to form the secondary amine, followed by acidification to produce the hydrochloride salt. nih.govchemicalbook.com The purification of the final product is typically achieved through recrystallization.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

Spectroscopic Data

Spectroscopic methods are crucial for elucidating the molecular structure of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the secondary ammonium (B1175870) salt, C-H stretching for the aromatic and methylene (B1212753) groups, C=C stretching for the benzene (B151609) rings, and C-Br stretching vibrations. Data available from public repositories confirms the presence of these characteristic peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the chemical environment of the protons. One would expect to see signals corresponding to the aromatic protons, the methylene (CH₂) protons adjacent to the nitrogen and the bromine-substituted rings, and the N-H proton of the ammonium salt.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments, including the carbons of the benzene rings and the methylene carbons.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, Bis(2-bromobenzyl)amine, as well as fragmentation patterns characteristic of the molecule's structure. nih.govuni.lu

Crystallographic Data

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 336615-45-3 | scbt.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₄Br₂ClN | nih.govchemicalbook.com |

| Molecular Weight | 391.53 g/mol | nih.govscbt.com |

| Appearance | Solid (form may vary) | sigmaaldrich.com |

| IUPAC Name | 1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | nih.gov |

Chemical Reactivity and Transformations of Bis 2 Bromobenzyl Amine Hydrochloride

Nucleophilic Substitution Reactions Involving the Amine Functionality

The secondary amine in Bis(2-bromobenzyl)amine is nucleophilic due to the lone pair of electrons on the nitrogen atom. After deprotonation from its hydrochloride salt, the resulting free amine can participate in nucleophilic substitution reactions.

In principle, the free amine can react with alkyl halides in a process known as N-alkylation to form tertiary amines. This reaction proceeds via an S_N2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide. However, this can lead to multiple substitutions, especially if the newly formed tertiary amine is still sufficiently nucleophilic. As soon as a tertiary amine is formed, it can further react with another molecule of the alkyl halide to produce a quaternary ammonium (B1175870) salt. google.com

Reactions at the Bromo-Substituted Aromatic Rings

The two bromine atoms on the phenyl rings of Bis(2-bromobenzyl)amine hydrochloride are key sites for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions of Aryl Bromides (e.g., Suzuki Coupling for related scaffolds)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that pairs an organoboron compound with an organohalide. libretexts.org For a molecule like Bis(2-bromobenzyl)amine, the aryl bromide moieties can readily participate in Suzuki coupling reactions with various aryl or vinyl boronic acids or their esters. This reaction would lead to the formation of biaryl or styrenyl structures, respectively.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PPh₃, PCy₃, or more specialized ligands like SPhos), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., toluene, THF, dioxane) is crucial for the success and efficiency of the coupling. libretexts.orgnih.govorganic-chemistry.org For instance, successful Suzuki-Miyaura couplings have been reported for various aryl bromides, including those with functionalities that are tolerated under the mild reaction conditions. nih.gov

Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings, making the bromo-substituents on Bis(2-bromobenzyl)amine prime candidates for selective functionalization. It is conceivable that by controlling the stoichiometry of the boronic acid, either mono- or di-substitution could be achieved.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which would be applicable to Bis(2-bromobenzyl)amine.

| Catalyst System | Base | Solvent | Temperature (°C) | Reactant Scope | Reference |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | Potassium aryltrifluoroborates with benzyl (B1604629) bromides | nih.gov |

| CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | Unprotected ortho-bromoanilines with boronic esters | nih.gov |

| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | Aryl bromides with arylboronic acids | organic-chemistry.org |

This table presents generalized conditions from related reactions and serves as a predictive guide for the reactivity of this compound.

Ring-Closing Metathesis Strategies Utilizing Related Brominated Precursors (e.g., Bis(2-bromophenyl)amine)

While not directly a reaction of this compound itself, related brominated precursors can be utilized in ring-closing metathesis (RCM) to form cyclic structures. For instance, if the benzyl groups were modified to contain terminal alkenes, an intramolecular RCM could be envisioned to form a seven-membered ring containing the nitrogen atom.

More directly, related structures like bis(2-bromophenyl)amine, which lacks the methylene (B1212753) spacers, could theoretically undergo intramolecular coupling reactions to form carbazole (B46965) derivatives, although this is not an RCM reaction. The principles of RCM are generally applied to dienes to form cyclic alkenes, and its application for the direct formation of aromatic compounds is a more recent development. nih.gov

Transformations Involving the Secondary Amine Group (e.g., N-Alkylation, N-Acylation)

The secondary amine functionality of Bis(2-bromobenzyl)amine is a versatile handle for various chemical transformations.

N-Alkylation: As mentioned in section 3.1, the free amine can be alkylated. Selective mono-alkylation of primary amines can be challenging, and similar difficulties can be expected when alkylating a secondary amine like Bis(2-bromobenzyl)amine, potentially leading to the formation of a quaternary ammonium salt. Current time information in Pasuruan, ID. However, under carefully controlled conditions, such as using a specific base and stoichiometry of the alkylating agent, selective N-alkylation to a tertiary amine may be achievable.

N-Acylation: The secondary amine can readily undergo N-acylation with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is generally high-yielding and provides a stable amide product. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent.

Stability and Degradation Pathways

The stability of this compound is influenced by factors such as temperature, light, and the presence of oxidizing or reducing agents.

Benzylamines, in general, can undergo degradation through various pathways. For instance, studies on the degradation of benzylamines during chlorination have shown that the reaction can proceed via the formation of an imine, which then hydrolyzes to an aldehyde (benzaldehyde) and a lower-order amine. While halogenation of the aromatic ring was not observed in that specific study, the presence of bromine atoms in Bis(2-bromobenzyl)amine could influence its degradation profile.

The benzylic C-N bond can also be susceptible to cleavage under certain conditions. For example, oxidative debenzylation of N-benzyl amides and O-benzyl ethers has been reported using alkali metal bromides.

The compound is expected to be relatively stable under standard storage conditions, protected from light and moisture. As a hydrochloride salt, the amine is protonated, which generally increases its stability towards oxidation compared to the free amine.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR)nih.govnih.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Bis(2-bromobenzyl)amine hydrochloride" by providing detailed information about the chemical environment of hydrogen atoms. In the hydrochloride salt, the amine nitrogen is protonated, which influences the chemical shifts of adjacent protons.

The ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) (CH₂) protons. The aromatic region would likely show a complex multiplet pattern due to the ortho-substitution on the benzene (B151609) rings. The protons on the two 2-bromobenzyl groups are chemically equivalent.

Based on data from analogous structures, such as 2-bromobenzylamine (B1296416) hydrochloride, the expected chemical shifts for the protons of "this compound" in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

Aromatic Protons (Ar-H): These protons, situated on the two brominated benzene rings, would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The ortho-bromo substituent and the benzylamine (B48309) moiety would influence the precise chemical shifts and coupling patterns.

Benzylic Protons (CH₂): The four protons of the two methylene groups, being adjacent to the positively charged nitrogen atom, would be deshielded and are expected to resonate as a singlet or a narrow multiplet. Their chemical shift would likely be in the range of δ 4.0 to 4.5 ppm.

Amine Proton (NH₂⁺): The two protons on the nitrogen atom would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on factors like solvent and concentration.

A representative, though not identical, ¹H-NMR spectrum of N-(2-bromobenzyl)-4-methoxyaniline shows aromatic protons in the range of δ 6.6-7.7 ppm and the benzylic CH₂ protons at δ 4.41 ppm, which supports the predicted regions for "this compound".

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Benzylic (CH₂) | 4.0 - 4.5 | Singlet/Multiplet |

| Amine (NH₂⁺) | Variable | Broad Singlet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisumich.edunih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "this compound". While both methods probe the vibrational modes of a molecule, they are governed by different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy:

The IR spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

N-H Stretching: The stretching vibrations of the N-H bonds in the secondary ammonium (B1175870) ion (R₂NH₂⁺) typically appear as a broad band in the region of 2400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene rings would be particularly prominent. The C-Br stretching vibration would also be observable. PubChem notes the availability of FT-Raman spectra for this compound, which would further aid in its structural confirmation. nih.gov

Interactive Data Table: Expected Vibrational Spectroscopy Bands

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch (Ammonium) | 2400-3200 (broad) | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| C-Br Stretch | 500-600 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysisumich.edunih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For "this compound", the molecular weight of the free base, "Bis(2-bromobenzyl)amine", is 355.03 g/mol , and the hydrochloride salt has a molecular weight of 391.53 g/mol . umich.edu

In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the protonated molecule (the cation of the salt) would be observed. The presence of two bromine atoms would give a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), with M, M+2, and M+4 peaks.

The fragmentation of protonated secondary benzylamines is well-documented. A primary fragmentation pathway involves the cleavage of the C-N bond to form a stable benzyl (B1604629) or substituted benzyl cation. For "this compound", the following fragmentation patterns can be predicted:

Formation of the 2-bromobenzyl cation: Cleavage of one of the C-N bonds would lead to the formation of the 2-bromobenzyl cation at m/z 169/171. This would likely be a prominent peak in the spectrum.

Loss of HBr: The molecular ion or fragment ions may lose a molecule of hydrogen bromide (HBr), resulting in a loss of 80/82 Da.

Formation of the tropylium (B1234903) ion: The benzyl cation can rearrange to the more stable tropylium ion at m/z 91.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 356/358/360 | Protonated molecule (isotopic pattern) |

| [C₇H₆Br]⁺ | 169/171 | 2-bromobenzyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion |

X-ray Diffraction (XRD) for Solid-State Structure Determination

As of the current literature survey, no publicly available crystal structure data for "this compound" has been found. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis using an X-ray diffractometer. Such a study would provide invaluable information, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise position of each atom within the unit cell.

Conformation: The dihedral angles defining the orientation of the two 2-bromobenzyl groups relative to each other.

Intermolecular interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

Without experimental data, any discussion on the solid-state structure remains speculative.

Computational Chemistry Applications in Understanding Bis 2 Bromobenzyl Amine Hydrochloride

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed to determine optimized molecular geometries, including bond lengths and angles, and to calculate electronic properties.

For Bis(2-bromobenzyl)amine hydrochloride, a DFT study, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the most stable three-dimensional conformation of the molecule. researchgate.net This optimization would account for the steric hindrance from the bromine atoms at the ortho positions of the benzyl (B1604629) rings and the electrostatic interactions involving the protonated amine and the chloride counter-ion. The resulting geometry provides fundamental data on the spatial arrangement of the atoms. researchgate.net

Illustrative Optimized Geometric Parameters: The following table presents representative geometric parameters for a molecule structurally similar to the core components of this compound, as would be calculated using DFT.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.918 |

| C-N | 1.475 | |

| N-H | 1.081 | |

| C-C (aromatic) | 1.395 | |

| Bond Angles (°) | C-N-C | 112.5 |

| C-C-Br | 120.1 | |

| H-N-C | 109.5 | |

| Dihedral Angles (°) | C-C-N-C | -175.0 |

| Br-C-C-C | 179.8 |

Note: These values are illustrative and based on DFT calculations of similar brominated aromatic and benzylamine (B48309) structures. researchgate.net Actual values for this compound would require specific computation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. escholarship.orgresearchgate.net A smaller gap suggests higher reactivity. escholarship.org

For this compound, FMO analysis would reveal how the bromine substituents and the protonated amine influence its reactivity. The electron-withdrawing nature of the bromine atoms would be expected to lower both the HOMO and LUMO energy levels. The distribution of these orbitals would indicate the most probable sites for nucleophilic or electrophilic attack.

Illustrative Frontier Molecular Orbital Properties: This table provides representative FMO data, demonstrating the type of information obtained from such an analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.38 |

| LUMO Energy | -1.84 |

| HOMO-LUMO Gap (ΔE) | 5.54 |

Note: These values are illustrative, based on published data for substituted benzylamine derivatives, and serve to demonstrate the concept. rsc.org The actual values are highly dependent on the specific functional and basis set used in the calculation.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a network of intermolecular interactions. In its crystalline form, the protonated secondary amine (N-H+) and the chloride anion (Cl-) are key players in forming strong hydrogen bonds. nih.govacs.org These charge-assisted hydrogen bonds are dominant forces that dictate the crystal packing arrangement. nih.gov

Computational methods can be used to analyze and quantify these interactions. By examining the crystal structure, one can identify hydrogen bonds, halogen bonds (involving the bromine atoms), and van der Waals forces. researchgate.netmdpi.com The analysis of crystal packing reveals how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice, which is crucial for understanding the material's physical properties. ias.ac.in

Illustrative Intermolecular Interaction Data: The table below lists typical hydrogen bond parameters that would be determined from a crystal structure analysis.

| Interaction Type (D–H···A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle (D-H-A) (°) |

|---|---|---|---|---|

| N–H···Cl | 0.91 | 2.20 | 3.11 | 175 |

| C–H···Cl | 0.95 | 2.85 | 3.80 | 170 |

Note: This data is representative of typical hydrogen bonds found in amine hydrochloride crystal structures and is for illustrative purposes. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. nih.gov The two benzyl groups can rotate around the C-N bonds, leading to a variety of possible spatial arrangements (conformers).

An MD simulation would model the molecule's dynamic behavior, revealing the most stable or frequently occurring conformations by tracking key dihedral angles. researchgate.netbohrium.com These simulations provide insight into the molecule's flexibility and how it might adapt its shape in different environments, such as in solution or when interacting with a biological target. nih.govfu-berlin.de

Illustrative Dihedral Angles from Conformational Analysis: This table shows key dihedral angles that would be monitored during an MD simulation to characterize the molecule's conformation.

| Dihedral Angle | Atoms Involved | Observed Range (°) (Illustrative) | Most Stable Conformation (°) (Illustrative) |

|---|---|---|---|

| τ1 | C(aryl)-C(benzyl)-N-C(benzyl) | -180 to 180 | ~175 |

| τ2 | C(benzyl)-N-C(benzyl)-C(aryl) | -180 to 180 | ~175 |

| τ3 | Br-C(aryl)-C(aryl)-C(benzyl) | -10 to 10 | ~0 |

Note: The values are illustrative, representing typical outputs from a conformational analysis of a flexible dibenzylamine-type structure. researchgate.net

Investigation of Bis 2 Bromobenzyl Amine Hydrochloride As a Privileged Scaffold in Organic and Medicinal Chemistry

Scaffold Hopping Strategies and Design of Novel Chemotypes

Scaffold hopping is a medicinal chemistry strategy that aims to identify new, structurally distinct core structures (scaffolds) that can maintain or improve the biological activity of a known active compound. nih.govrsc.org This approach is crucial for developing novel drug candidates with improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles, while also navigating existing patent landscapes. nih.govnamiki-s.co.jp The core idea is to replace the central scaffold of a molecule while preserving the essential pharmacophoric features responsible for its biological activity. nih.gov

While direct examples of scaffold hopping originating from Bis(2-bromobenzyl)amine hydrochloride are not extensively documented in publicly available literature, the underlying principles can be applied to its dibenzylamine (B1670424) core. For instance, a known biologically active compound with a dibenzylamine-like core could be subjected to scaffold hopping to generate novel chemotypes. This can involve several strategies:

Heterocycle Replacements: The central nitrogen atom and the two benzyl (B1604629) rings could be replaced by various heterocyclic systems that maintain a similar three-dimensional arrangement of key functional groups.

Ring Opening or Closure: The dibenzylamine structure can be conceptually "opened" to linear analogs or "closed" to form new cyclic systems, altering the rigidity and conformational flexibility of the molecule. nih.gov

Topology-Based Hopping: This involves a more abstract representation of the molecule's shape and pharmacophore points, allowing for the identification of entirely new scaffolds that can mimic the original compound's interactions with its biological target. namiki-s.co.jp

A practical example of scaffold hopping from a related N-benzyl derivative is the development of 5,6,7-trimethoxyflavan derivatives from N-benzyl-3,4,5-trimethoxyaniline, which have shown potential as anticancer agents. This demonstrates how modifications of the benzylamine (B48309) core can lead to entirely new and active chemical classes.

Bioisosteric replacement is another key strategy in designing novel chemotypes. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. For the Bis(2-bromobenzyl)amine scaffold, the bromine atoms could be replaced with other halogens (e.g., chlorine, fluorine) or other functional groups to modulate the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

Rational Design of Derivatives for Targeted Applications

The rational design of derivatives from a lead scaffold is a cornerstone of modern drug discovery. This process involves using knowledge of the biological target and the structure-activity relationships (SAR) of a compound series to design new molecules with improved therapeutic properties. The Bis(2-bromobenzyl)amine scaffold, as a type of bis-arylalkylamine, has been investigated as a starting point for the development of targeted inhibitors for specific enzymes.

One notable application is in the design of myeloperoxidase (MPO) inhibitors. MPO is an enzyme involved in the inflammatory response, and its overactivity is implicated in various diseases. A study on bis-arylalkylamines as MPO inhibitors provides a framework for the rational design of derivatives based on the Bis(2-bromobenzyl)amine scaffold. Although the initial lead compound in that study was a bis-2,2'-[(dihydro-1,3(2H,4H) pyrimidinediyl)bis(methylene)]phenol, the principles of pharmacomodulation can be applied to other bis-arylalkylamines like Bis(2-bromobenzyl)amine.

The design process for such inhibitors would typically involve:

Computational Docking: Using the known crystal structure of the target enzyme (e.g., MPO), derivatives of Bis(2-bromobenzyl)amine can be computationally modeled in the active site to predict binding affinity and identify key interactions.

Structure-Activity Relationship (SAR) Studies: A library of derivatives would be synthesized by modifying the core scaffold. For Bis(2-bromobenzyl)amine, this could involve:

Substitution on the aromatic rings.

Modification of the benzyl groups.

Alteration of the central nitrogen atom (e.g., quaternization, incorporation into a heterocycle).

Pharmacokinetic Profiling: The designed derivatives would be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have the potential to be effective drugs.

The following table illustrates a hypothetical design strategy for MPO inhibitors based on the Bis(2-bromobenzyl)amine scaffold, drawing on the principles from related studies.

| Modification Strategy | Rationale | Hypothetical Derivative |

| Introduction of Hydrogen Bond Donors/Acceptors | Enhance binding affinity to the enzyme's active site. | Introduction of hydroxyl or amino groups on the phenyl rings. |

| Variation of Halogen Substituents | Modulate electronic properties and lipophilicity. | Replacement of bromine with chlorine or fluorine. |

| Alteration of the Amine Linker | Optimize the distance and orientation between the two aryl rings. | Replacement of the secondary amine with a tertiary amine or an amide. |

This rational design approach allows for the systematic optimization of the lead scaffold to develop potent and selective inhibitors for a specific biological target.

Role in the Synthesis of Complex Polycyclic Systems

This compound is a particularly useful precursor for the synthesis of complex, nitrogen-containing polycyclic systems due to the presence of the two bromine atoms, which can participate in various intramolecular cyclization reactions. These reactions can lead to the formation of medium-sized rings, which are often challenging to synthesize but are present in many biologically active natural products and synthetic drugs.

One of the most significant applications of Bis(2-bromobenzyl)amine is in the synthesis of dibenzo[c,f]azocine derivatives. The dibenzo[c,f]azocine core is an eight-membered ring system fused to two benzene (B151609) rings and is a key structural feature in a number of compounds with interesting biological activities.

A common synthetic strategy involves a double intramolecular cyclization of a derivative of Bis(2-bromobenzyl)amine. For example, N-acylation of Bis(2-bromobenzyl)amine followed by a palladium-catalyzed double intramolecular C-N bond formation can lead to the formation of the dibenzo[c,f]azocin-6(5H)-one core. This can be further modified to generate a library of substituted dibenzo[c,f]azocines.

The general synthetic approach can be summarized as follows:

N-Functionalization: The secondary amine of Bis(2-bromobenzyl)amine is first reacted with a suitable electrophile, such as an acyl chloride or an isocyanate, to introduce a functional group on the nitrogen atom.

Intramolecular Cyclization: The resulting N-functionalized dibromide is then subjected to a double intramolecular cyclization reaction. This is often achieved using a palladium catalyst, which facilitates the formation of the two new carbon-nitrogen bonds.

Further Derivatization: The resulting polycyclic scaffold can be further modified at various positions to create a diverse range of compounds for biological screening.

The following table provides an overview of the key reaction steps and the resulting polycyclic systems.

| Starting Material | Reaction Condition | Intermediate/Product | Polycyclic System |

| Bis(2-bromobenzyl)amine | 1. Acylation (e.g., with an acyl chloride) 2. Pd-catalyzed intramolecular amination | N-Acyl-dibenzo[c,f]azocin-6(5H)-one | Dibenzo[c,f]azocine |

| Bis(2-bromobenzyl)amine | Reaction with other linking agents | Various bridged dibenzylamine derivatives | Other complex nitrogen-containing heterocycles |

The ability to readily access these complex polycyclic scaffolds from this compound makes it a valuable building block in synthetic and medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutic agents.

Design and Synthesis of Derivatives and Analogues of Bis 2 Bromobenzyl Amine Hydrochloride

Structural Modifications of the Aromatic Rings

Alterations to the two bromophenyl rings are a key strategy for modulating the electronic, steric, and lipophilic properties of the parent molecule. These changes can range from the introduction of simple functional groups to the complete replacement of the phenyl rings with heterocyclic systems.

While direct electrophilic aromatic substitution on bis(2-bromobenzyl)amine itself is not widely documented, the synthesis of analogues bearing different substitution patterns on the aromatic ring is achieved by selecting appropriately substituted starting materials. The reactivity and orientation of these substitutions are governed by the directing effects of the substituents already present on the ring.

For instance, the synthesis of chromene derivatives has been accomplished through the reaction of a precursor with 4-bromo aniline (B41778), incorporating the brominated phenyl moiety into a more complex structure. gjesrm.com Similarly, the synthesis of 2-(4-bromobenzyl) tethered tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines begins with 4-bromophenyl acetonitrile, demonstrating the use of an isomeric brominated starting material to achieve a different substitution pattern in the final product. nih.gov The synthesis of such compounds relies on the availability of the corresponding substituted benzyl (B1604629) halides or anilines.

Plausible, though not explicitly cited, synthetic routes for adding further substituents would involve standard electrophilic aromatic substitution reactions on a bromobenzyl precursor. The existing bromine atom and the alkyl-amino side chain would act as ortho-, para-directing groups, although the steric hindrance from the side chain would likely favor substitution at the positions para and ortho to the bromine atom.

Replacing one or both of the bromophenyl rings with heterocyclic systems is a significant modification that can introduce new hydrogen bonding capabilities, alter solubility, and introduce novel steric and electronic features. This is typically achieved by synthesizing the target molecule from heterocyclic precursors rather than modifying the pre-formed bis(benzyl)amine structure.

A prominent example is the synthesis of bis(2-picolyl)amine (bpa) and its derivatives. mdpi.compolimi.it Bpa, a close heterocyclic analogue of bis(benzyl)amine, serves as an excellent chelating agent for transition metals due to the presence of three nitrogen atoms in its scaffold. polimi.it Its synthesis involves the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde, followed by the reduction of the resulting imine. polimi.it

Other examples of heterocyclic analogues include:

Bis(2-thiazolyl)amine analogues , which can be prepared by reacting 3-(5-arylazothiazol-2-yl)thioureas with various halogenated carbonyl reagents. researchgate.net

2-Aminobenzothiazoles , which are formed via the halogen-mediated cyclization of phenylthioureas. researchgate.net

1,3-Dibenzylimidazolium salts , which are N-heterocyclic carbene (NHC) precursors, are synthesized through the double N-alkylation of imidazole (B134444) with benzyl halides. beilstein-journals.org

Bis(azoles) and bis(azines) can be synthesized from a bis(enaminone) intermediate, which is prepared from 2,6-diacetylpyridine. mdpi.com

Furthermore, complex polycyclic systems incorporating a bromobenzyl group have been synthesized. For example, a series of 2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines were prepared starting from cyclohexanone (B45756) and 4-bromophenyl acetonitrile. nih.gov

Diversification at the Nitrogen Center

The secondary amine nitrogen in bis(2-bromobenzyl)amine hydrochloride is a reactive center amenable to a variety of chemical transformations, most notably alkylation, acylation, and condensation reactions to form imines.

N-alkylation introduces a third substituent to the nitrogen atom, converting the secondary amine to a tertiary amine. This significantly alters the basicity and steric profile of the nitrogen center. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under basic conditions. For example, the N-alkylation of anilines with alcohols, including 2-bromobenzyl alcohol, can be catalyzed by iridium complexes to yield the corresponding N-benzyl anilines.

N-acylation converts the amine to an amide, a transformation that has profound effects on the chemical nature of the nitrogen. The resulting amide is neutral and significantly less basic than the parent amine. A variety of methods exist for N-acylation. A modern, efficient, and environmentally friendly approach utilizes benzotriazole (B28993) chemistry. nih.gov In this method, a carboxylic acid is activated with benzotriazole, and the resulting acylbenzotriazole readily reacts with an amine in water to form the corresponding amide with high yields and without racemization in the case of chiral substrates. nih.gov

| Reaction Type | Substrate Type | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Primary Amine | Dibenzyl Carbonate | Tetrabutylphosphonium bromide, 170°C | N,N-Dibenzylamine | unive.it, researchgate.net |

| N-Alkylation | Aniline | Benzyl Alcohol | Ni(II)-PCP complex | Mono-N-alkylated amine | organic-chemistry.org |

| N-Acylation | Amine (general) | Acylbenzotriazole | Water, MW, 50°C | Amide | nih.gov |

| N-Acylation | N-acyl enamine | Aryl iodide | NiH/chiral bis-imidazoline | Chiral benzylamine (B48309) derivative | nih.gov |

Secondary amines like bis(2-bromobenzyl)amine can react with aldehydes or ketones under appropriate conditions to form iminium ions. The related primary amine, 2-bromobenzylamine (B1296416), readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines), which contain a carbon-nitrogen double bond (C=N). This reaction is typically reversible and is often carried out with azeotropic removal of water to drive the equilibrium toward the product.

For example, a Schiff base ligand, {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}, was synthesized by the condensation of 2-acetamidobenzaldehyde with 4-bromoaniline (B143363) in refluxing methanol (B129727) with a catalytic amount of acetic acid. The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the aldehyde proton signal in the NMR spectrum.

| Amine Component | Carbonyl Component | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-bromoaniline | 2-acetamidobenzaldehyde | Methanol, Acetic acid (cat.), Reflux | {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} | organic-chemistry.org |

| 4-aminophenol | 4-bromobenzaldehyde | Ethanol, Reflux | (E)-4-[(4-Bromobenzylidene)amino]phenol | nih.gov |

Synthesis of Related Bis-Amine Hydrochloride Analogues (e.g., Bis(2-chloroethyl)amine (B1207034) hydrochloride)

The synthesis of analogues where the 2-bromobenzyl groups are replaced by other functionalities, such as the 2-chloroethyl group, provides access to important classes of compounds. Bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, is a key intermediate in the synthesis of various chemotherapeutic agents and other biologically active molecules.

A primary and well-established method for synthesizing bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂). This reaction is typically performed in a chlorinated solvent like chloroform. The hydroxyl groups of diethanolamine are replaced by chlorine atoms in a nucleophilic substitution reaction, and the resulting amine is isolated as its hydrochloride salt. This method is noted for its efficiency.

| Reactant 1 | Reactant 2 | Solvent | Key Transformation | Reference |

|---|---|---|---|---|

| Diethanolamine | Thionyl chloride (SOCl₂) | Chloroform or 1,2-dichloroethane | Conversion of two -OH groups to -Cl groups |

This analogue is a versatile building block. For instance, it is used in cyclization reactions to form piperazine (B1678402) rings. In one reported synthesis, an aniline derivative was cyclized with bis(2-chloroethyl)amine hydrochloride in N,N-dimethylformamide (DMF) at 110 °C to produce a 1,4-disubstituted piperazine derivative. nih.gov

Stereoselective Synthesis of Chiral Analogues

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, where the stereochemistry at the secondary amine is a key structural feature, several stereoselective synthetic strategies can be employed. These methods primarily focus on the asymmetric synthesis of chiral diarylmethylamines, a structural motif present in the target analogues. The main approaches include the use of chiral auxiliaries, catalytic asymmetric reactions, and enzymatic resolutions.

One of the most robust and widely adopted methods for the asymmetric synthesis of chiral amines involves the use of chiral N-tert-butanesulfinimines. This strategy, developed extensively by Ellman and coworkers, relies on the diastereoselective addition of organometallic reagents to imines derived from the chiral auxiliary, tert-butanesulfinamide. scilit.comyale.edu The high diastereoselectivity is guided by the sterically demanding tert-butyl group, which directs the incoming nucleophile to one face of the imine.

The general synthetic route would commence with the condensation of 2-bromobenzaldehyde (B122850) with the commercially available (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. Subsequent addition of a 2-bromobenzyl organometallic reagent, such as a Grignard or organozinc reagent, proceeds with high diastereoselectivity to afford the N-sulfinyl-protected diarylmethylamine. scilit.com The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired chiral amine, which can then be converted to its hydrochloride salt. A key advantage of this method is the ability to synthesize either enantiomer of the final product by selecting the appropriate enantiomer of the chiral auxiliary.

A hypothetical reaction scheme and the expected diastereomeric excess (d.e.) for the addition of a 2-bromobenzyl nucleophile to an N-sulfinylimine are presented below.

Table 1: Diastereoselective Addition of 2-Bromobenzylmagnesium Bromide to N-(2-Bromobenzylidene)-tert-butanesulfinimine

| Entry | Sulfinamide Enantiomer | Diastereomeric Excess (d.e.) |

| 1 | (R) | >95% |

| 2 | (S) | >95% |

This table presents hypothetical data based on typical results for similar reactions reported in the literature.

Another powerful approach for generating chiral diarylmethylamines is through transition metal-catalyzed asymmetric synthesis. For instance, a palladium-catalyzed enantioselective C-H iodination has been developed for the synthesis of chiral diarylmethylamines. chu-lab.org This method utilizes a mono-N-protected amino acid as a chiral ligand to control the stereochemistry of the C-H activation step. While this specific reaction has been demonstrated on related substrates, its adaptation to the synthesis of bis(2-bromobenzyl)amine analogues would represent a novel application.

Furthermore, asymmetric reductive amination of a suitable ketone precursor offers a direct route to the chiral amine. researchgate.net This would involve the reaction of 2,2'-dibromodibenzyl ketone with a chiral amine source or the use of a chiral catalyst to control the enantioselectivity of the reduction of an intermediate imine.

Finally, chiral resolution offers a classical yet effective method for separating a racemic mixture of bis(2-bromobenzyl)amine into its individual enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. onyxipca.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the enantiomerically pure amine. Enzymatic resolution, utilizing lipases to selectively acylate one enantiomer of the racemic amine, also presents a viable and often highly enantioselective alternative. google.commdpi.com

Table 2: Potential Chiral Resolving Agents for Bis(2-bromobenzyl)amine

| Resolving Agent | Type |

| (+)-Tartaric Acid | Acidic |

| (-)-Mandelic Acid | Acidic |

| (+)-Camphorsulfonic Acid | Acidic |

| Brucine | Basic |

| (R)-1-Phenylethylamine | Basic |

This table lists common chiral resolving agents that could be screened for the resolution of racemic bis(2-bromobenzyl)amine.

The choice of synthetic strategy would depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity. The use of chiral auxiliaries like tert-butanesulfinamide generally provides a reliable and predictable outcome for laboratory-scale synthesis.

Exploration of Biological Activities and Structure Activity Relationships of Bis 2 Bromobenzyl Amine Hydrochloride and Its Derivatives

Antimicrobial Activity Studies

The core structure of benzylamine (B48309) and its derivatives has been a scaffold for the development of numerous antimicrobial agents. The introduction of halogen atoms, such as bromine, has been a common strategy to enhance activity.

Derivatives of benzylamine and related structures have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : This Gram-positive bacterium has been shown to be susceptible to various related compounds. Benzyl (B1604629) bromide derivatives were found to be effective against S. aureus nih.gov. Similarly, derivatives of N-benzyl-5-Bromo Isatin (B1672199) and bromophenol have shown activity against this bacterium researchgate.netnih.gov. In one study, a series of 3-benzylamide derivatives exhibited good activity against S. aureus, with a compound featuring a fluorine substitution showing particular promise as a lead candidate nih.gov. Other effective structures include N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides and 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives researchgate.netnih.gov. Research on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives yielded compounds with potent activity against methicillin-resistant S. aureus (MRSA) nih.gov.

Pseudomonas aeruginosa : This Gram-negative bacterium generally shows more resistance. Benzyl bromide derivatives displayed only moderate to no activity against it nih.gov. While some bromophenol derivatives had limited effects, certain carbazole (B46965)–oxadiazole analogues have shown potential against P. aeruginosa strains nih.govnih.gov. A study on 5-bromo substituted phenyl N-acylhydrazone derivatives found one compound with notable activity against P. aeruginosa, with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 62.50 µg/mL researchgate.netresearchgate.net.

Salmonella enterica : Various bromo-substituted derivatives have been effective against Salmonella species. Benzyl bromide derivatives showed moderate activity against S. typhi nih.gov. A study on bromo-3′,4′-dimethoxychalcone derivatives reported activity against Salmonella typhimurium ceon.rs. Furthermore, newly synthesized N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated strong antibacterial activity against extensively drug-resistant (XDR) S. Typhi, with a lead compound showing an MIC of 6.25 mg/mL nih.gov.

| Bacterial Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Benzyl bromide derivatives | Effective | nih.gov |

| Staphylococcus aureus (including MRSA) | 9-bromo indolizinoquinoline-5,12-dione derivatives | Potent activity, with MIC90 values lower than vancomycin (B549263) for some derivatives. | nih.gov |

| Pseudomonas aeruginosa | Benzyl bromide derivatives | Moderate to no activity | nih.gov |

| Pseudomonas aeruginosa | 5-bromo substituted phenyl N-acylhydrazone derivatives | MIC and MBC = 62.50 µg/mL for the most active compound. | researchgate.netresearchgate.net |

| Salmonella typhi | Benzyl bromide derivatives | Moderate activity | nih.gov |

| Salmonella typhimurium | 4-bromo-3′,4′-dimethoxychalcone | Active | ceon.rs |

| XDR Salmonella Typhi | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Strong activity (MIC = 6.25 mg/mL) | nih.gov |

The antifungal potential of benzylamine derivatives has been well-documented, with research highlighting the importance of specific structural features for activity.

Studies on synthetic benzyl bromides revealed that these derivatives were highly effective against Candida albicans and Candida krusei, with one derivative also showing high efficacy against Aspergillus niger nih.gov. A series of novel benzylamines were synthesized and tested against the apathogenic yeast Yarrowia lipolytica, with most compounds showing antimycotic activity uni-muenchen.de. Further investigations into phenyl-substituted benzylamine antimycotics identified a novel benzylbenzylamine side chain that significantly enhanced efficacy, particularly against Candida albicans nih.gov. In contrast, a study of twelve new bis-Schiff bases of isatin and its derivatives found they did not display any activity against Saccharomyces cerevisiae or Candida albicans nih.govnih.gov. Research on N-aryl-N-benzylamines indicated that the absence of an allyl group, which increases the flexibility of the chain connecting the aromatic rings, enhanced antifungal activity researchgate.net.

| Fungal Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Candida albicans | Benzyl bromide derivatives | Highly effective, lowest MIC of 0.25 mg/mL. | nih.gov |

| Candida krusei | Benzyl bromide derivatives | Highly effective, lowest MIC of 0.5 mg/mL. | nih.gov |

| Aspergillus niger | Benzyl bromide derivatives | Highly effective (one derivative). | nih.gov |

| Candida albicans | Benzylbenzylamine derivatives | Significantly enhanced efficacy. | nih.gov |

| Yarrowia lipolytica | Halogen-substituted benzylamines | Most compounds showed antimycotic activity. | uni-muenchen.de |

| Saccharomyces cerevisiae, Candida albicans | bis-Schiff bases of isatin | No activity observed. | nih.govnih.gov |

The mechanisms by which benzylamine derivatives exert their antimicrobial effects are varied. For antibacterial action, some derivatives of 1,3-bis(aryloxy)propan-2-amines are thought to target the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI nih.gov. A series of 3-benzylamide compounds were also investigated as potential inhibitors of FtsZ nih.gov. For antifungal activity, the mechanism is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Related compounds like allylamines and butenafine (B35027) are known inhibitors of the enzyme squalene (B77637) epoxidase uni-muenchen.deresearchgate.net. The cationic nature of some derivatives, such as those containing a guanidine (B92328) group, may also contribute to activity through electrostatic interactions with the negatively charged bacterial cell envelope, leading to membrane disruption mdpi.com.

Anti-inflammatory Potential and Cyclooxygenase (COX) Inhibition

Several derivatives of benzylamine have been investigated for their anti-inflammatory properties through various mechanisms, though direct data on COX inhibition is scarce for this class.

A study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative demonstrated anti-inflammatory effects by inhibiting the production of tumor necrosis factor (TNF)-α and interleukin (IL)-1β. These compounds were found to block the JNK, p38 MAPK, and NF-κΒ inflammatory signaling pathways frontiersin.org. Another class of compounds, 8-Benzylaminoxanthines, showed anti-inflammatory activity by acting as adenosine (B11128) A2A receptor antagonists nih.gov. In vivo studies in mice identified one derivative from this class as a potent anti-inflammatory agent in both carrageenan- and formalin-induced inflammation models nih.gov. Additionally, novel N-benzyl-ethan-1-imine oxides have been reported as potent inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways mdpi.com. A patent has also described the anti-inflammatory and analgesic properties of certain alpha-methyl benzylamine derivatives google.com.

Investigation as Potential Cytotoxic Agents (e.g., Alkylating Agents)

The cytotoxic potential of bis(benzyl)amine derivatives against various cancer cell lines has been a significant area of research. These compounds often exert their effects by inducing programmed cell death, or apoptosis.

One study evaluated N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) and found that it exhibits concentration-dependent cytotoxic activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. The mechanism was shown to involve cell cycle arrest and a loss of mitochondrial membrane potential nih.gov. Similarly, novel derivatives of bis(2-aminoethyl)amine were screened for their cytotoxic activity, with a 4-bromophenyl derivative showing a notable ability to induce early apoptosis in colorectal adenocarcinoma (CaCo-2) cells and inhibit interleukin-6 (IL-6) release in lung carcinoma (A549) cells mdpi.com. Furthermore, a series of N-benzyl-3,5-bis(arylmethylene)-4-piperidones were synthesized and shown to have good inhibitory activity against several types of tumor cells magtechjournal.com.

| Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (lung), MDA-MB-231 (breast), PC3 (prostate) | Exhibits cytotoxic activity; causes cell cycle arrest and loss of mitochondrial membrane potential. | nih.gov |

| bis(2-aminoethyl)amine derivatives (e.g., 4-bromophenyl derivative) | CaCo-2 (colorectal), A549 (lung) | Induces apoptosis; inhibits interleukin-6 (IL-6) release. | mdpi.com |

| N-benzyl-3,5-bis(arylmethylene)-4-piperidones | Various tumor cells | Good inhibitory activity. | magtechjournal.com |

Other Investigated Pharmacological Activities (e.g., Antitumor, Antiviral, Antihistaminic, MAO-B Inhibition)

Beyond the activities previously discussed, the versatile benzylamine scaffold has been explored for a range of other therapeutic applications.

Antitumor Activity : Research into bis-8-hydroxyquinoline substituted benzylamines revealed potent antitumor activity, with some analogs having CC50 values in the nanomolar range researchgate.net. Their mechanism of action is hypothesized to involve the formation of a quinone methide intermediate that creates covalent adducts with protein thiols, leading to the expression of stress-related genes that cause cytotoxicity nih.gov. In a different approach, novel N-benzylbenzamide derivatives were developed as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and demonstrating potent anti-vascular and antitumor activities in mouse models researchgate.net.

Antiviral Activity : A series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized and tested for their ability to inhibit Mouse Hepatitis Virus (MHV), a type of coronavirus. Several analogs demonstrated inhibition of viral replication, acting as inhibitors of the protein kinase CSNK2A mdpi.com. Another study on new bis-Schiff bases of isatin and its derivatives screened them for activity against a panel of DNA and RNA viruses, though specific antiviral data was not detailed nih.govnih.gov.

Antihistaminic Activity : There is currently a lack of specific research in the reviewed literature concerning the antihistaminic properties of Bis(2-bromobenzyl)amine hydrochloride or its direct derivatives.

MAO-B Inhibition : The benzylamine structure is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters nih.gov. This has made benzylamine derivatives a key target in the design of MAO-B inhibitors for treating neurological conditions like Parkinson's disease. Small molecule anilides and 2,1-benzisoxazole derivatives containing benzylamine-like motifs have been identified as potent and selective MAO-B inhibitors, active in the nanomolar range nih.govnih.gov.

Structure-Activity Relationship (SAR) Analysis of Functional Groups and Halogen Substitution

No published research dedicated to the structure-activity relationship of this compound and its specific derivatives could be identified. While SAR studies are common for various classes of benzylamine compounds, providing insights into how different functional groups and halogen substitutions affect biological activity, no such analysis has been documented for the target compound.

In Vitro and In Vivo Biological Evaluation Methodologies

There is no available information in the scientific literature detailing the in vitro or in vivo biological evaluation of this compound. Consequently, a description of the specific methodologies used to assess its biological activities cannot be provided.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of amines and their hydrochlorides often involves the use of volatile, toxic, and flammable organic solvents, posing environmental and safety concerns. Modern chemistry is increasingly focused on developing "green" and sustainable synthetic methodologies to mitigate these issues.

One of the most promising avenues for the greener synthesis of amines is the use of Deep Eutectic Solvents (DESs). mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point much lower than that of the individual components. They are characterized by their low volatility, high thermal stability, and tunable polarity, making them attractive alternatives to conventional solvents. mdpi.commdpi.com DESs can act as both the reaction medium and catalyst, often accelerating reaction rates and simplifying product isolation. mdpi.com Various amination reactions, including reductive amination and N-alkylation, have been successfully carried out in DESs, often with higher yields and better selectivity. mdpi.commdpi.com For instance, the N-alkylation of anilines with alkyl halides has been effectively catalyzed by a choline (B1196258) chloride and urea-based DES. mdpi.com

While specific research on the synthesis of Bis(2-bromobenzyl)amine hydrochloride using DESs is not yet available, the principles of green chemistry and the demonstrated utility of DESs in amine synthesis suggest a clear future direction. mdpi.comuniovi.es Future research could focus on adapting existing methods, such as the reductive amination of 2-bromobenzaldehyde (B122850) with a suitable amine source in a DES medium. nih.govchemicalbook.com A possible approach could involve the reaction of 2-bromobenzaldehyde with an amine in the presence of a DES like choline chloride:glycerol, which has been shown to be effective for other amine syntheses. nih.gov The development of such a route would not only reduce the environmental footprint but could also lead to a more efficient and cost-effective production of this compound and its analogues.

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, particularly the presence of two bromine atoms on the phenyl rings, make it an intriguing candidate for applications in supramolecular chemistry and materials science. Halogenated organic compounds are known to participate in halogen bonding, a non-covalent interaction that can be used to construct complex, self-assembled supramolecular architectures.

Halogenated diarylamines, a related class of compounds, are recognized as valuable building blocks in advanced chemical research. The carbon-halogen bond serves as a versatile "handle" for a variety of chemical transformations, including cross-coupling reactions, which allows for the creation of complex molecular structures. These compounds have been utilized as precursors for the synthesis of organic semiconductors, hole-transporting materials, and components in perovskite solar cells. The electronic properties of the resulting materials can be finely tuned by the type and position of the halogen substituents.

Although direct applications of this compound in this field have not been reported, its structure suggests potential. The bromine atoms could act as halogen bond donors, interacting with Lewis bases to form co-crystals and other supramolecular assemblies. Furthermore, the secondary amine group can participate in hydrogen bonding, providing another tool for directing self-assembly. Future research could explore the co-crystallization of this compound with various hydrogen and halogen bond acceptors to create novel materials with interesting optical, electronic, or porous properties. The potential for this compound to serve as a precursor for more complex, functional molecules through reactions at the bromine positions also warrants investigation.

Advanced Drug Delivery Systems for Derivatives

While this compound itself is not currently used as a therapeutic, its derivatives could possess biological activity. Benzylamine (B48309) derivatives, for instance, have been investigated for a range of therapeutic applications, including as antimycotics and antituberculosis agents. nih.govresearchgate.netopenmedicinalchemistryjournal.com A significant challenge with many potential drug candidates, particularly those that are hydrophobic, is their poor solubility and bioavailability. Advanced drug delivery systems utilizing nanocarriers offer a promising solution to these problems. nih.govresearchgate.net

Various nanocarriers, such as liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles (MSNs), have been developed to enhance drug delivery. nih.govtbzmed.ac.ir These systems can encapsulate drug molecules, protecting them from degradation, improving their solubility, and enabling controlled and targeted release. researchgate.netnih.govunina.it For derivatives of Bis(2-bromobenzyl)amine, which are likely to be hydrophobic, encapsulation in nanocarriers could significantly improve their pharmacokinetic profiles.

Amine-functionalized MSNs, for example, have shown great promise for delivering hydrophobic drugs. tbzmed.ac.ir The amine groups on the surface of the nanoparticles can improve the loading capacity of certain drugs and facilitate interaction with cell membranes. tbzmed.ac.ir Furthermore, pH-labile nanocarriers can be designed to release their drug payload specifically in the acidic microenvironment of tumors or inflamed tissues, thereby increasing therapeutic efficacy and reducing systemic side effects. nih.gov Given that the target compound is an amine hydrochloride, ion-exchange resins or systems based on electrostatic interactions could also be explored for sustained release. nih.govkinampark.com

Future research into the therapeutic potential of this compound derivatives should be coupled with the development of suitable drug delivery systems. The selection of the nanocarrier would depend on the specific physicochemical properties of the derivative and the desired therapeutic application.

Table 1: Examples of Nanocarriers for Advanced Drug Delivery

| Nanocarrier Type | Description | Potential Application for Derivatives |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.govresearchgate.net | Encapsulation of hydrophobic derivatives to improve solubility and bioavailability. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, allowing for controlled drug release. nih.govresearchgate.net | Sustained release of derivatives to maintain therapeutic concentrations over time. |

| Mesoporous Silica Nanoparticles (MSNs) | Nanoparticles with a porous structure, high surface area, and tunable pore size, suitable for high drug loading. tbzmed.ac.ir | High-capacity loading of derivatives, with surface functionalization (e.g., with amines) to enhance delivery. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules. scispace.comresearchgate.net For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the therapeutic activity or toxicity of novel derivatives of this compound based on their structural features. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. purdue.edu A study has already demonstrated the use of artificial neural networks to predict the aqueous solubility of benzylamine salts, a key property for drug development. nih.gov

For a molecule like this compound, AI could be used to:

Design novel derivatives with desired properties (e.g., enhanced binding to a specific biological target).

Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these derivatives to identify candidates with favorable drug-like profiles. purdue.edu

Optimize the synthetic route to these derivatives, potentially identifying greener and more efficient methods. scispace.com

The application of AI and ML to the study of this compound and its analogues represents a powerful future direction that could rapidly accelerate the discovery of new materials or therapeutic agents.

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

| Stage of Drug Discovery | Application of AI/ML |

|---|---|

| Target Identification | Analyzing biological data to identify and validate new drug targets. |

| Hit Identification | Virtual screening of large compound libraries to identify potential drug candidates. purdue.edu |

| Lead Optimization | Predicting the physicochemical and ADMET properties of compounds to guide the design of more potent and safer drugs. nih.govpurdue.edu |

| Chemical Synthesis | Predicting reaction outcomes, optimizing reaction conditions, and planning synthetic routes. nih.govscispace.comresearchgate.net |

Q & A

Q. What synthetic methodologies are optimal for preparing Bis(2-bromobenzyl)amine hydrochloride, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. Key considerations include:

- Regioselectivity : Use of 2-bromobenzyl halides as precursors to avoid isomer formation (e.g., 4-bromo derivatives) .

- Anhydrous conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under inert atmospheres to minimize hydrolysis .

- Acidification : Post-reaction treatment with HCl to precipitate the hydrochloride salt.

- Optimization : Employ factorial design to test variables like temperature, solvent polarity, and stoichiometry .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para vs. ortho substitution) and amine proton shifts in DMSO-d₆ or CDCl₃.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns from bromine atoms.

- Elemental analysis : Validate C, H, N, and Br percentages to assess purity.

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Q. How can researchers mitigate competing side reactions during synthesis?

- Temperature control : Lower temperatures (0–5°C) reduce unwanted alkylation or elimination byproducts.

- Protecting groups : Temporarily shield the amine group using Boc or Fmoc strategies during halogenation steps.

- Chromatographic monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. What purification strategies are recommended for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for impurities with similar polarity.

- Ion-exchange resins : Separate hydrochloride salts from neutral byproducts .

Q. How should stability studies be designed to assess the compound’s shelf life under varying conditions?

- Accelerated degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.

- Analytical endpoints : Monitor via HPLC for decomposition products (e.g., debromination or hydrolysis) .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for derivatives of this compound?

- Quantum mechanical modeling : Use density functional theory (DFT) to predict transition states and regioselectivity in substitution reactions .

- Reaction path searches : Identify low-energy pathways for amine alkylation using software like Gaussian or ORCA .

- Machine learning : Train models on existing kinetic data to predict optimal solvent systems or catalysts .

Q. What experimental and theoretical approaches resolve contradictions between predicted and observed reaction yields?

- Sensitivity analysis : Test computational assumptions (e.g., solvent effects, steric hindrance) against experimental variables .

- Isotopic labeling : Use ²H or ¹⁵N to trace reaction pathways and identify unaccounted intermediates .

- In situ spectroscopy : Employ Raman or IR to detect transient species not modeled in simulations .

Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in the synthesis of this compound?

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated benzyl halides.

- Stereochemical analysis : Use chiral HPLC to assess retention/inversion of configuration at reactive centers .

- Solvent polarity tests : Vary solvent dielectric constants (e.g., DMSO vs. THF) to probe charge stabilization .

Q. What strategies optimize catalytic systems for asymmetric synthesis of enantiomerically pure derivatives?

Q. How can researchers integrate this compound into supramolecular or coordination chemistry studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.